

A Comparative Guide to WDR5 Inhibitors: Benchmarking WDR5-0103 Against Newer Generations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	WDR5-0103	
Cat. No.:	B1682272	Get Quote

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Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in oncology and other fields. It acts as a scaffold protein, playing a pivotal role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The MLL complex is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute leukemias with MLL rearrangements.

WDR5-0103 was one of the first small-molecule inhibitors developed to target the interaction between WDR5 and MLL.[1] It competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes a conserved arginine-containing motif on MLL and other interacting proteins.[1] By occupying this site, **WDR5-0103** disrupts the WDR5-MLL interaction, leading to the inhibition of MLL's methyltransferase activity.[1]

Since the discovery of **WDR5-0103**, significant efforts have been made to develop newer generations of WDR5 inhibitors with improved potency, selectivity, and drug-like properties. These include more potent small molecules, peptidomimetics, and novel modalities such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of WDR5. This guide



provides a comparative analysis of **WDR5-0103** against these newer generation inhibitors, presenting key experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of WDR5 Inhibitors

The following tables summarize the biochemical and cellular activities of **WDR5-0103** and a selection of newer generation WDR5 inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited by differences in experimental conditions.

Table 1: Biochemical Activity of WDR5 Inhibitors

Inhibitor	Туре	Target	Binding Affinity (Kd/Ki)	HMT Inhibition (IC50)	Assay Method
WDR5-0103	Small Molecule	WDR5-MLL Interaction	Kd: 450 nM[2]	39 μM (trimeric MLL complex)[1]	ITC, In vitro HMT assay
OICR-9429	Small Molecule	WDR5-MLL Interaction	Kd: 93 ± 28 nM[3][4]	-	ITC
MM-401	Peptidomimet ic	WDR5-MLL Interaction	Ki: <1 nM	-	Not Specified
MM-589	Peptidomimet ic	WDR5-MLL Interaction	Ki: <1 nM[5]	12.7 nM[5][6]	Not Specified, AlphaLISA
C6 (WDR5- IN-4)	Small Molecule	WDR5 WIN Site	Kd: 0.1 nM[7] [8]	-	Not Specified
MS67	PROTAC	WDR5 Degrader	-	-	-

Table 2: Cellular Activity of WDR5 Inhibitors

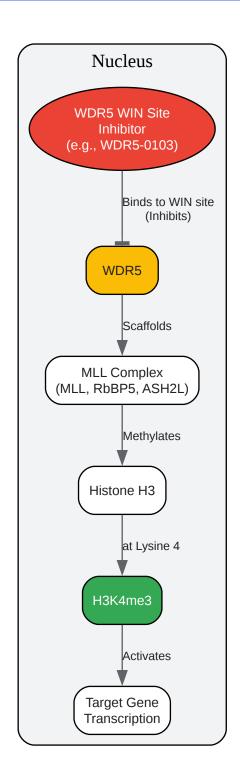


Inhibitor	Cell Line	Cancer Type	Cellular Potency (GI50/IC50)	Assay Method
WDR5-0103	-	-	-	-
OICR-9429	MV4;11	MLL-rearranged AML	>30 μM (6-day treatment)	Cell Viability Assay
MM-589	MV4;11	MLL-rearranged AML	0.25 μΜ[5]	Cell Growth Assay
MM-589	MOLM-13	MLL-rearranged AML	0.21 μΜ[5]	Cell Growth Assay
C6 (WDR5-IN-4)	MV4;11	MLL-rearranged AML	3.2 μM[9]	Cell Proliferation Assay
MS67	MV4;11	MLL-rearranged AML	0.008 μM (6-day treatment)	Cell Viability Assay

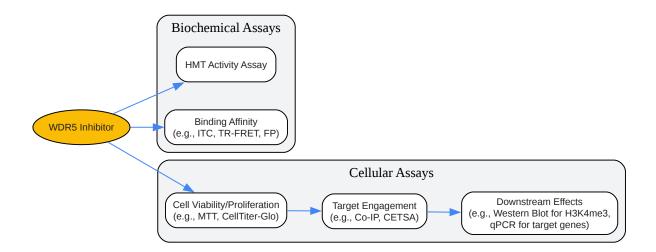
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams have been generated using Graphviz.









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 To cite this document: BenchChem. [A Comparative Guide to WDR5 Inhibitors: Benchmarking WDR5-0103 Against Newer Generations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682272#benchmarking-wdr5-0103-against-newer-generation-wdr5-inhibitors]

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